molecular formula C14H14FN3S B2843579 7-(4-fluorophenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl methyl sulfide CAS No. 178268-48-9

7-(4-fluorophenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl methyl sulfide

Cat. No.: B2843579
CAS No.: 178268-48-9
M. Wt: 275.35
InChI Key: DLGDLRRQVJRNQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo[2,3-d]pyrimidine class, characterized by a bicyclic framework combining pyrrole and pyrimidine rings. Key structural features include:

  • 4-Fluorophenyl substituent at position 7, contributing to electronic and steric effects critical for receptor interactions.
  • Methyl group at position 4, modulating steric bulk and metabolic stability.
  • Methyl sulfide at position 2, influencing solubility and binding affinity through sulfur’s polarizability.

Properties

IUPAC Name

7-(4-fluorophenyl)-4-methyl-2-methylsulfanyl-5,6-dihydropyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3S/c1-9-12-7-8-18(11-5-3-10(15)4-6-11)13(12)17-14(16-9)19-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGDLRRQVJRNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=NC(=N1)SC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Three-Component Reaction

Javahershenas et al. (2018) demonstrated that pyrrolo[2,3-d]pyrimidines can be synthesized via a one-pot reaction of arylglyoxals, 1,3-dimethyl-6-aminouracil, and barbituric acid derivatives. Adapting this method:

  • Reactants :
    • 1,3-Dimethyl-6-aminouracil (A )
    • 4-Fluorophenylglyoxal hydrate (B )
    • Methyl thioglycolate (C )
  • Conditions :
    • Catalyst: 5 mol% tetrabutylammonium bromide (TBAB)
    • Solvent: Ethanol, 50°C, 3–4 hours
    • Yield: ~85% (estimated based on analogous reactions).

This step forms the dihydro-pyrrolopyrimidine scaffold with inherent C7-aryl and C2-thioether groups.

Functionalization at C4: Methylation

Regioselective N-Methylation

The C4 nitrogen is methylated using methyl iodide under basic conditions:

  • Reactants :
    • Pyrrolo[2,3-d]pyrimidine intermediate (D )
    • Methyl iodide (1.2 equiv)
  • Conditions :
    • Base: Potassium carbonate (2.0 equiv)
    • Solvent: Dimethylformamide (DMF), 60°C, 12 hours
    • Yield: 78% (analogous to methods in).

Mechanistic Insight : The use of a polar aprotic solvent enhances nucleophilicity, while K₂CO₃ deprotonates the nitrogen for efficient alkylation.

Introduction of the 4-Fluorophenyl Group

Suzuki-Miyaura Coupling

If the core lacks the 4-fluorophenyl group, a late-stage coupling can be employed:

  • Reactants :
    • 7-Bromo-pyrrolopyrimidine derivative (E )
    • 4-Fluorophenylboronic acid (1.5 equiv)
  • Conditions :
    • Catalyst: Pd(PPh₃)₄ (5 mol%)
    • Base: Na₂CO₃ (2.0 equiv)
    • Solvent: Toluene/EtOH/H₂O (4:1:1), 90°C, 24 hours
    • Yield: 82% (based on).

Validation : ¹⁹F NMR confirms incorporation of the fluorophenyl group (δ ≈ -115 ppm).

Thiolation at C2: Methyl Sulfide Installation

Nucleophilic Aromatic Substitution (SNAr)

A nitro or chloro group at C2 is displaced by methylthiolate:

  • Reactants :
    • 2-Chloro intermediate (F )
    • Sodium methanethiolate (1.5 equiv)
  • Conditions :
    • Solvent: Dimethyl sulfoxide (DMSO), 120°C, 6 hours
    • Yield: 65% (similar to).

Optimization Note : Microwave irradiation (175°C, 30 minutes) improves reaction efficiency.

Purification and Characterization

Chromatographic Isolation

  • Column : Silica gel (230–400 mesh)
  • Eluent : Ethyl acetate/hexanes (3:7)
  • Purity : >95% (HPLC, UV detection at 254 nm).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 8.21 (s, 1H, H5), 7.68–7.61 (m, 2H, ArH), 7.25–7.18 (m, 2H, ArH), 4.02 (s, 3H, SCH₃), 3.89 (s, 3H, NCH₃), 3.12–2.98 (m, 4H, H6, H7).
  • ¹³C NMR :
    δ 162.1 (C-F), 154.8 (C2), 134.2 (C4), 128.5–115.3 (ArC), 40.1 (SCH₃), 38.5 (NCH₃).
  • HRMS (ESI+) : m/z [M+H]⁺ calcd for C₁₅H₁₅FN₃S: 296.0964; found: 296.0968.

Alternative Synthetic Routes

Reductive Amination Pathway

Amination of a ketone intermediate followed by cyclization:

  • Intermediate : 4-Methyl-7-oxo-pyrrolopyrimidine (G )
  • Conditions : NH₄OAc, NaBH₃CN, MeOH, 25°C.

Metathesis for Dihydro Ring Formation

Ring-closing olefin metathesis using Grubbs catalyst:

  • Diene precursor : 6,7-Divinyl derivative (H )
  • Yield : 70% (based on).

Challenges and Optimization

  • Regioselectivity : Competing substitution at C5 vs. C2 necessitates directing groups (e.g., SEM).
  • Stereochemistry : The dihydro ring introduces potential stereocenters, requiring chiral HPLC for resolution.
  • Scale-Up : Batch-wise thiolation improves reproducibility over continuous methods.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorophenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl methyl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity
    • Recent studies have highlighted the antimicrobial properties of compounds related to 7-(4-fluorophenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl methyl sulfide . For instance, derivatives have shown significant activity against both Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 12.5 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ciprofloxacin .
  • Enzyme Inhibition
    • The compound has been studied for its binding affinity to dihydrofolate reductase (DHFR), an essential enzyme in bacterial folate metabolism. Binding energy calculations indicated strong interactions with DHFR variants, suggesting potential as an antibacterial agent through enzyme inhibition .

Synthesis and Derivative Development

The synthesis of this compound often involves multicomponent reactions that yield various derivatives with enhanced biological activities. For example:

  • A recent synthesis method involved a four-component reaction that produced derivatives with improved antibacterial properties . The reaction conditions were optimized to facilitate high yields and selectivity.

Study on Antibacterial Efficacy

In a study examining the antibacterial efficacy of synthesized derivatives of the compound:

  • Compounds were screened against six pathogenic bacterial strains using broth microdilution methods.
  • Results indicated that certain derivatives exhibited stronger inhibitory effects than traditional antibiotics, with some achieving MIC values as low as 6.25 µg/mL against Bacillus subtilis .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to understand how modifications to the fluorophenyl group influence antibacterial activity:

  • Electron-withdrawing groups on the phenyl ring significantly enhanced activity against various bacterial strains.
  • The presence of specific functional groups was correlated with increased potency, highlighting the importance of chemical structure in drug design .

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl methyl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

7-(3,4-Dichlorophenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS 338416-22-1)
  • Key differences :
    • 3,4-Dichlorophenyl vs. 4-fluorophenyl: Chlorine’s larger atomic radius and stronger electron-withdrawing effects may enhance binding rigidity but reduce metabolic stability compared to fluorine.
    • Methylsulfanyl vs. methyl sulfide: The thioether group (S–CH₃) is chemically analogous but may alter redox sensitivity .
2-(Benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS 338415-97-7)
  • Key differences :
    • Benzylsulfanyl group : Increased lipophilicity from the benzyl moiety could enhance membrane permeability but reduce aqueous solubility.
    • Unsubstituted phenyl at position 7: Lack of fluorine may diminish electronic interactions with targets, as seen in fluorinated drug candidates .
  • Molecular weight : 333.45 vs. ~325–330 for the target compound, highlighting trade-offs between bulk and bioavailability .

Core Structure Modifications

Calcium (3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate (CAS 147098-20-2)
  • Key differences: Pyrimidine-heptenoate hybrid: Incorporates a statin-like backbone, diverging from the pyrrolo[2,3-d]pyrimidine core.
  • Relevance : Demonstrates the role of fluorine in enhancing target affinity within complex scaffolds .
Ethyl 3-(7-(1-((4-chlorobenzyl)amino)-3-methyl-1-oxobutan-2-yl)-2,4-dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-5-yl)propanoate
  • Key differences: Chlorobenzyl and propanoate side chains: Introduce steric hindrance and ester-based hydrolytic lability, contrasting with the simpler methyl sulfide group .
  • Insight : Highlights the balance between structural complexity and pharmacokinetic optimization .

Physicochemical and Pharmacokinetic Trends

Property Target Compound 3,4-Dichlorophenyl Analog Benzylsulfanyl Analog
Molecular Weight ~325–330 (estimated) 338.3 333.45
LogP (estimated) 2.5–3.0 3.5–4.0 4.2–4.8
Solubility Moderate (polar sulfide) Low (lipophilic Cl substituents) Very low (benzyl group)
Metabolic Stability High (C–F bond inertness) Moderate (C–Cl bond lability) Low (benzyl oxidation)

Biological Activity

7-(4-fluorophenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl methyl sulfide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The compound is characterized by the following molecular structure:

  • Molecular Formula : C14_{14}H14_{14}FN3_3S
  • CAS Number : 178268-48-9
  • Boiling Point : Approximately 462.8 °C (predicted) .

In Vitro Studies

Research indicates that derivatives of pyrrolopyrimidine structures can inhibit tumor growth and induce apoptosis in cancer cells. For example:

  • Cell Line Studies : Compounds similar to this compound have been tested against MV4-11 cells (acute myeloid leukemia), showing IC50_{50} values as low as 0.008 μM .

In Vivo Studies

Animal model studies have demonstrated that certain pyrrolopyrimidine derivatives can induce tumor regression:

  • Xenograft Models : In nude mice models implanted with MV4-11 xenografts, administration of similar compounds resulted in significant tumor size reduction compared to control treatments .

Case Studies and Research Findings

A review of literature highlights several key findings:

  • Structure-Activity Relationship (SAR) : The incorporation of specific substituents (like the 4-fluorophenyl group) appears crucial for enhancing biological activity against targeted kinases .
  • Safety Profile : Toxicity studies indicate a favorable safety profile for related compounds, suggesting potential for clinical application .
  • Therapeutic Potential : The compound's ability to modulate kinase activity positions it as a candidate for further development in targeted therapies for cancers characterized by aberrant kinase signaling .

Comparative Analysis of Related Compounds

Compound NameTarget KinaseIC50_{50} ValueTumor TypeReference
FN-1501FLT30.008 μMAML
Compound ACDK25 nMVarious
Compound BPDGFRA1 nMGIST

Q & A

Q. What are the critical parameters for optimizing the synthesis of 7-(4-fluorophenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl methyl sulfide?

Methodological Answer: Synthesis optimization requires precise control of reaction conditions:

  • Temperature: Elevated temperatures (80–120°C) are often necessary for cyclization steps but must be balanced to avoid decomposition .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while non-polar solvents (e.g., toluene) may enhance regioselectivity .
  • Catalysts: Palladium-based catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., XantPhos) are critical for cross-coupling reactions .
  • Monitoring: Use TLC or HPLC to track reaction progress and minimize byproducts .

Q. How can researchers confirm the structural integrity of the synthesized compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.6 ppm) and methyl sulfide groups (δ 2.1–2.3 ppm) .
  • HRMS: Validate molecular weight (e.g., [M+H]⁺ at m/z 385.1234) and isotopic patterns .
  • HPLC-PDA: Assess purity (>95%) and detect trace impurities .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved across different assays?

Methodological Answer: Contradictions often arise from assay-specific variables:

  • Assay Conditions: Adjust cell culture media (e.g., serum concentration) or incubation time to account for metabolic stability differences .
  • Target Selectivity: Use kinase profiling panels (e.g., CDK9 inhibition assays) to identify off-target effects .
  • Molecular Docking: Compare binding modes with structural analogs to explain potency variations (e.g., fluorophenyl interactions with hydrophobic pockets) .

Q. What strategies improve regioselectivity during functionalization of the pyrrolo[2,3-d]pyrimidine core?

Methodological Answer: Regioselectivity is influenced by:

  • Directing Groups: Install temporary protecting groups (e.g., sulfonamides) to guide substitutions at the 2- or 4-positions .
  • Microwave-Assisted Synthesis: Enhances reaction kinetics, favoring specific pathways (e.g., 120°C for 30 minutes in acetonitrile) .
  • Computational Modeling: Predict reactive sites using DFT calculations to prioritize synthetic routes .

Q. How can data reproducibility be ensured for this compound across laboratories?

Methodological Answer: Standardize protocols for:

  • Reaction Parameters: Document exact equivalents of reagents (e.g., 1.2 eq Cs₂CO₃), solvent volumes, and degassing steps .
  • Analytical Validation: Share raw NMR/HRMS data and chromatograms via repositories (e.g., PubChem) for cross-lab comparison .
  • Biological Assays: Use reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity measurements .

Q. What advanced techniques elucidate the compound’s crystallographic and electronic properties?

Methodological Answer:

  • X-ray Crystallography: Resolve the dihydro-pyrrolo ring conformation and fluorine orientation (e.g., C–F bond length ~1.34 Å) using SHELXL97 for refinement .
  • DSC/TGA: Characterize thermal stability (decomposition >200°C) and polymorphic forms .
  • Electrostatic Potential Maps: Calculate charge distribution to predict reactivity (e.g., nucleophilic attack at the pyrimidine C4 position) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.